ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE
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Overview
Description
ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is a complex organic compound that features a trifluoromethyl group, a pyrimidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE typically involves multiple steps. One common approach is to start with the preparation of the 4,6-dimethylpyrimidine-2-ylsulfamoyl intermediate. This intermediate is then reacted with aniline derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance
Mechanism of Action
The mechanism of action of ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through competitive binding or disruption of receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Similar in structure but differs in the functional groups attached to the pyrimidine ring.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalene-2-ol: Contains a naphthalene ring instead of the trifluoromethyl group.
Uniqueness
ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is unique due to its combination of a trifluoromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H24F3N5O5S |
---|---|
Molecular Weight |
503.5g/mol |
IUPAC Name |
ethyl 2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-3,3,3-trifluoro-2-(propanoylamino)propanoate |
InChI |
InChI=1S/C20H24F3N5O5S/c1-5-16(29)27-19(20(21,22)23,17(30)33-6-2)26-14-7-9-15(10-8-14)34(31,32)28-18-24-12(3)11-13(4)25-18/h7-11,26H,5-6H2,1-4H3,(H,27,29)(H,24,25,28) |
InChI Key |
KLUIQDRJVHIQPX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C |
Canonical SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
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